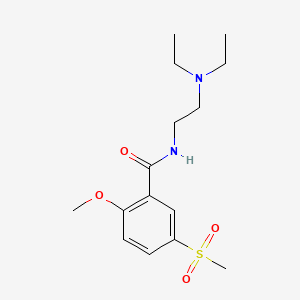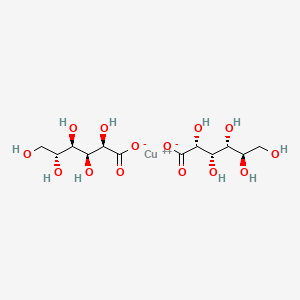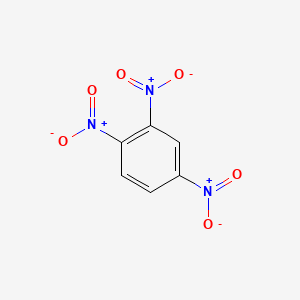
6,7-Dichloro-2,3-dimethylquinoxaline
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 6,7-dichloro-2,3-dimethylquinoxaline, involves various chemical strategies. One approach is the three-component synthesis of dimethyl 7-aryl-8-(3-arylquinoxalin-2-yl)-2-(R-imino)-9-oxo-1,6-dioxaspiro[4.4]nona-3,7-diene-3,4-dicarboxylates, indicating the complexity and versatility of methods available for constructing quinoxaline frameworks (Lisovenko & Dryahlov, 2014). Another method involves the chlorination of 2,3-dihydroxyquinoxalines using the Vilsmeier reagent, showcasing the adaptability of this class of compounds to various synthetic modifications (Romer, 2009).
Molecular Structure Analysis
The molecular structure of 6,7-dichloro-2,3-dimethylquinoxaline derivatives has been characterized using techniques like IR, 1H NMR, 13C NMR, and X-ray crystallography. For instance, the synthesis and structure characterization of 1-Chloromethyl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride highlights the detailed structural insights these techniques can provide, offering a foundation for understanding the molecular structure of 6,7-dichloro-2,3-dimethylquinoxaline derivatives (Xi, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of 6,7-dichloro-2,3-dimethylquinoxaline derivatives are influenced by their structure. For example, the solid-phase synthesis of quinoxaline derivatives demonstrates the compound's ability to undergo various chemical reactions, allowing for the creation of diverse derivatives with different functional groups (Jeon, Kim, La, & Gong, 2005). Additionally, the synthesis of N-Acyl-N′-Dichloroacetyl-6,7-Dichloro-1,2,3,4-Tetrahydroquinoxalines Derivatives showcases the compound's capacity for functionalization and the impact on its chemical properties (Fu et al., 2015).
Aplicaciones Científicas De Investigación
Liquid Chromatographic Fluorimetric Assay
6,7-Dichloro-2,3-dimethylquinoxaline (DCDMQ) plays a significant role in the assay of methylglyoxal in chemical and biological systems. McLellan and Thornalley (1992) demonstrate the synthesis of DCDMQ for use in a liquid chromatographic fluorimetric assay of methylglyoxal. This method involves derivatisation with 1,2-diamino-4,5-dimethoxybenzene, producing DCDMQ suitable for assay and recovery experiments in the analysis of trace amounts of methylglyoxal (McLellan & Thornalley, 1992).
Quantitative Analysis in Beverages
In the analysis of beverages like beer and wine, DCDMQ is utilized for the quantification of diacetyl. Martineau et al. (1994) describe a GC/MS method where diacetyl is derivatized with 4,5-dichloro-1,2-diaminobenzene to form DCDMQ. This method is characterized by its sensitivity, precision, and accuracy, making it a valuable tool for beverage analysis (Martineau, Acree, & Henick-Kling, 1994).
Antimicrobial Investigations
El-Gaby et al. (2002) synthesized novel quinoxaline carboxylic acid derivatives, including 6,7-dimethylquinoxaline, for antimicrobial investigation. These derivatives have been tested in vitro for their antimicrobial activities, highlighting the potential of DCDMQ in the development of new antimicrobial agents (El-Gaby, Ismail, Ammar, Zahran, & Shmeiss, 2002).
Bacterial Degradation Studies
In the context of bacterial degradation, studies on 6,7-dimethylquinoxaline-2,3-diol by Barz and Stadtman (2004) provide insights into the assimilation of this compound by bacteria. They explored the degradation pathways affected by growth conditions, contributing to our understanding of microbial interactions with quinoxaline derivatives (Barz & Stadtman, 2004).
Chemical Synthesis and Modification
The work of Kaban and Aydogan (2008) focuses on the chemical behavior of 6,7-dimethyl-2,3-diphenylquinoxaline, a related compound, providing insights into the synthetic pathways and modifications possible with quinoxaline derivatives. Their research expands the potential applications of these compounds in various fields, including material science (Kaban & Aydogan, 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6,7-dichloro-2,3-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-6(2)14-10-4-8(12)7(11)3-9(10)13-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIDIVNOOAVBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200721 | |
| Record name | 6,7-Dichloro-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2,3-dimethylquinoxaline | |
CAS RN |
52736-71-7 | |
| Record name | 6,7-Dichloro-2,3-dimethylquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052736717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dichloro-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-[[2,4-Dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B1210302.png)